An In-depth Technical Guide to Imatinib's Alternative Kinase Targets
An In-depth Technical Guide to Imatinib's Alternative Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Imatinib, initially developed as a specific inhibitor of the BCR-ABL fusion protein for the treatment of chronic myeloid leukemia (CML), has demonstrated a broader spectrum of activity by targeting several other tyrosine kinases.[1] This guide provides a comprehensive overview of the key alternative kinase targets of Imatinib, including c-Kit, Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB), and Discoidin Domain Receptor 1 (DDR1). It delves into the quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and the associated signaling pathways.
Quantitative Inhibition Data
Imatinib exhibits potent inhibitory activity against several receptor tyrosine kinases beyond BCR-ABL. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for Imatinib against its primary alternative targets. This data is crucial for understanding the drug's potency and selectivity.
| Target Kinase | IC50 / pIC50 / Kd | Assay Type/Conditions | Reference |
| c-Kit | 0.1 µM | Cell-free or cell-based assays | [1] |
| 100 - 200 nM | In vitro autophosphorylation inhibition in CHO cells | [2] | |
| pIC50 = 7.4 | Not specified | ||
| PDGFRA | 0.1 µM | Cell-free or cell-based assays | [1] |
| 71 nM | In vitro kinase assay | [3] | |
| 100 - 200 nM | In vitro autophosphorylation inhibition in CHO cells | [2] | |
| pIC50 = 8.3 | Not specified | ||
| PDGFRB | 607 nM | In vitro kinase assay | [3] |
| 150 nM (for ETV6-PDGFRB fusion) | Not specified | [4][5] | |
| DDR1 | 43 ± 2.4 nM | Kinase inhibition assay | [6] |
| Kd = 1.9 nM | Isothermal titration calorimetry (ITC) | [7][8] | |
| EC50 = 21 nM | Collagen-induced autophosphorylation in U2OS cells | [8] | |
| v-Abl | 0.6 µM | Cell-free or cell-based assays | [1] |
Experimental Protocols
The determination of Imatinib's inhibitory activity against its target kinases relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of Imatinib against a purified kinase.
Objective: To measure the IC50 value of Imatinib for a specific kinase by quantifying the inhibition of substrate phosphorylation.
Materials:
-
Purified recombinant kinase (e.g., c-Kit, PDGFRA, PDGFRB, DDR1)
-
Specific peptide substrate for the kinase
-
Imatinib stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Phosphoric acid wash buffer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Imatinib in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a kinase/substrate mixture in kinase reaction buffer. The concentrations of the kinase and substrate should be optimized for linear reaction kinetics.
-
Prepare an ATP mixture containing both radiolabeled and non-radiolabeled ATP in kinase reaction buffer. The final ATP concentration should be close to the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
Add the Imatinib dilutions to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP mixture to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.
-
Wash the paper/plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper/plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Imatinib concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Imatinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of Imatinib on a specific kinase within a cellular context.
Objective: To determine the cellular potency (EC50) of Imatinib by measuring the inhibition of kinase autophosphorylation or downstream substrate phosphorylation in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., U2OS for DDR1, Ba/F3 cells engineered to express specific kinases).
-
Cell culture medium and supplements.
-
Ligand for receptor tyrosine kinases (e.g., Stem Cell Factor (SCF) for c-Kit, PDGF for PDGFR, Collagen for DDR1).
-
Imatinib stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and reagents.
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase or its substrate).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to a suitable confluency (e.g., 70-80%).
-
Serum-starve the cells for several hours to overnight to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of Imatinib for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce kinase activation and autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total kinase to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total kinase using densitometry software.
-
Normalize the phosphorylated kinase signal to the total kinase signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each Imatinib concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the Imatinib concentration and determine the EC50 value.
-
Caption: Workflow for a typical cell-based kinase inhibition assay.
Signaling Pathways of Alternative Imatinib Targets
Understanding the signaling pathways regulated by c-Kit, PDGFR, and DDR1 is essential for elucidating the broader therapeutic effects of Imatinib.
c-Kit Signaling Pathway
c-Kit, also known as CD117 or stem cell factor receptor, is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, melanogenesis, and gametogenesis. Its ligand is stem cell factor (SCF). Dysregulation of c-Kit signaling is implicated in various cancers, most notably gastrointestinal stromal tumors (GISTs).
Upon SCF binding, c-Kit dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. Key pathways activated by c-Kit include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and migration.
-
JAK/STAT Pathway: Involved in cell growth and survival.
-
SRC Family Kinases: Contribute to cell proliferation and survival.
Caption: Simplified c-Kit signaling pathway and the point of Imatinib inhibition.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB) are receptor tyrosine kinases involved in cell growth, proliferation, and migration. They are activated by platelet-derived growth factors (PDGFs). Aberrant PDGFR signaling is associated with various cancers and fibrotic diseases.
Ligand binding induces PDGFR dimerization and autophosphorylation, leading to the activation of several downstream pathways, including:
-
RAS/MAPK Pathway: Stimulates cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Leads to the activation of PKC and calcium signaling, influencing cell migration and proliferation.
-
STAT Pathway: Contributes to cell proliferation.
Caption: Simplified PDGFR signaling pathway and the point of Imatinib inhibition.
DDR1 Signaling Pathway
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen. It plays a role in cell adhesion, migration, proliferation, and matrix remodeling. Overexpression of DDR1 is observed in several cancers and is associated with poor prognosis.
Upon collagen binding, DDR1 undergoes slow and sustained autophosphorylation, activating downstream signaling cascades such as:
-
MAPK/ERK Pathway: Involved in cell proliferation and survival.
-
PI3K/AKT Pathway: Promotes cell survival.
-
NF-κB Pathway: Regulates inflammation and cell survival.
-
SRC Family Kinases: Contribute to cell migration and invasion.
Caption: Simplified DDR1 signaling pathway and the point of Imatinib inhibition.
This technical guide provides a foundational understanding of Imatinib's activity beyond its primary target, BCR-ABL. The presented quantitative data, experimental methodologies, and signaling pathway diagrams offer valuable insights for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential and mechanisms of action of this important targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fmi.ch [fmi.ch]
- 3. researchgate.net [researchgate.net]
- 4. Patients with myeloid malignancies bearing PDGFRB fusion genes achieve durable long-term remissions with imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
